molecular formula C15H22N2O4 B2477324 4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1047679-20-8

4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2477324
CAS No.: 1047679-20-8
M. Wt: 294.351
InChI Key: YYXCMKQQFIVPGC-UHFFFAOYSA-N
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Description

4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic small molecule of interest in medicinal chemistry and biochemical research. Its structure, featuring an anilide core and a hydroxypropylamino side chain, suggests potential as a key intermediate or building block in the synthesis of more complex compounds . Researchers may investigate its application in developing novel pharmacologically active agents, particularly due to the presence of the 2,4-dimethylanilino group, a motif found in compounds with diverse biological activities. The integrated hydroxypropylamino moiety may enhance the molecule's solubility and influence its interaction with biological targets. This compound is provided for research applications such as hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and as a precursor in organic synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(2,4-dimethylanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-9-4-5-12(10(2)6-9)17-14(19)7-13(15(20)21)16-8-11(3)18/h4-6,11,13,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXCMKQQFIVPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2,4-dimethylaniline with a suitable carboxylic acid derivative to form an amide bond.

    Introduction of the Hydroxypropyl Group:

    Oxidation: The final step involves the oxidation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted amines

Scientific Research Applications

4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of both amine and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, facilitating its binding to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other butanoic acid derivatives allow for comparative analysis of substituent effects on physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Substituents Functional Groups Key Properties/Applications
4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid 2,4-Dimethylphenyl, 2-hydroxypropyl Amino, oxo, carboxylic acid Enhanced solubility, metal coordination potential
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenyl Amino, oxo, carboxylic acid Metal complexation, biological activity studies
4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid 2-Amino-3-hydroxyphenyl Amino, hydroxyl, dioxo, carboxylic acid Chelation, redox activity

Key Observations:

Substituent Effects on Lipophilicity and Solubility

  • The 2,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 2-fluorophenyl group in the analog from . Fluorine’s electronegativity may enhance hydrogen bonding but reduce steric bulk compared to dimethyl groups.
  • The 2-hydroxypropyl group in the target compound improves aqueous solubility relative to analogs lacking hydroxyl substituents (e.g., ’s fluorophenyl derivative).

Functional Group Contributions The oxo group in the target compound and ’s analog enables keto-enol tautomerism and metal coordination. However, the dioxo groups in ’s compound enhance its chelation capacity and redox activity .

Biological and Coordination Chemistry Applications

  • ’s fluorophenyl derivative was synthesized explicitly for metal complexation and biological studies, suggesting analogous applications for the target compound .
  • The dioxo analog in may exhibit stronger chelation properties but reduced stability due to higher reactivity .

Research Findings and Inferences

  • Metal Coordination: The target compound’s oxo and amino groups likely facilitate coordination with transition metals (e.g., Cu²⁺, Fe³⁺), similar to ’s derivative. The hydroxypropyl group may further stabilize complexes via hydrogen bonding.
  • Synthetic Challenges : Steric hindrance from the 2,4-dimethylphenyl group may complicate synthesis compared to less-substituted analogs.

Biological Activity

4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, identified by its CAS number 1047679-20-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 294.35 g/mol
  • Structural Characteristics : The compound features a dimethylphenyl group, hydroxypropyl amino group, and a keto group which are significant for its biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing inflammation in diabetic nephropathy and other conditions.
  • Antioxidant Activity : The presence of the hydroxypropyl group suggests potential antioxidant properties, which could protect cells from oxidative stress.

In Vitro Studies

A study investigating the synthesis and biological activity of structurally related compounds showed that modifications in the amino and keto groups could significantly affect their cytotoxicity against various cancer cell lines. While specific data on this compound's cytotoxicity is limited, analogs have demonstrated varying degrees of effectiveness against leukemia cells, indicating potential for further exploration in cancer therapy .

In Vivo Studies

Research involving DPP-IV inhibitors has demonstrated beneficial effects on glucose metabolism and renal function in diabetic models. For instance, linagliptin, a known DPP-IV inhibitor, showed significant reductions in urinary albumin excretion and improvements in kidney function over a 24-week period . Although direct studies on our compound are lacking, these findings suggest that similar mechanisms may be at play.

Case Studies

Study Objective Findings
Linagliptin StudyEvaluate renal protective effects in diabetic nephropathySignificant reduction in urinary albumin excretion (68.3% improvement) compared to placebo
Dipeptidyl Peptidase InhibitorsInvestigate effects on glucose control and renal healthImproved glycemic control without significant weight gain; potential cardiovascular benefits

Q & A

Basic: What are the recommended synthetic routes for 4-((2,4-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sequential nucleophilic substitutions and condensation reactions. A plausible route starts with the formation of the 4-oxobutanoic acid backbone, followed by stepwise amination with 2,4-dimethylaniline and 2-hydroxypropylamine. Key factors affecting yield include:

  • Reagent Ratios: Excess amine reagents (1.5–2.0 eq) improve substitution efficiency, particularly for sterically hindered aromatic amines .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while controlling temperature (60–80°C) minimizes side reactions like hydrolysis .
  • Catalysis: Mild bases (e.g., K₂CO₃) facilitate deprotonation without degrading sensitive functional groups. Monitoring via TLC or HPLC ensures intermediate purity .

Advanced: How can computational modeling predict the reactivity of the ketone group under varying pH conditions?

Methodological Answer:
Density Functional Theory (DFT) simulations can model the ketone’s electronic environment and predict its susceptibility to nucleophilic attack or redox reactions. For example:

  • pH-Dependent Tautomerism: At physiological pH (7.4), the ketone may tautomerize to an enol form, altering its reactivity. Solvent-accessible surface area (SASA) calculations quantify this shift .
  • Reaction Pathways: Transition state analysis identifies energy barriers for reduction (e.g., NaBH₄) or oxidation (e.g., H₂O₂), guiding experimental optimization .
  • pKa Prediction: Tools like MarvinSketch estimate the ketone’s pKa (~8–10), informing buffer selection to stabilize intermediates during synthesis .

Basic: What spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign aromatic protons (δ 6.5–7.5 ppm for 2,4-dimethylphenyl) and confirm the hydroxypropylamine moiety (δ 3.3–3.7 ppm for CH₂OH) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals, particularly for diastereotopic protons near the oxobutanoic core .
  • IR Spectroscopy: Stretching vibrations for amide I (1640–1680 cm⁻¹) and ketone C=O (1700–1750 cm⁻¹) confirm functional group retention .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks, critical for validating synthetic accuracy .

Advanced: What strategies resolve contradictions in biological activity data across in vitro assays?

Methodological Answer:

  • Assay Standardization:
    • Use isogenic cell lines and consistent ATP quantification (e.g., CellTiter-Glo®) to minimize variability in cytotoxicity studies .
    • Control for solvent effects (e.g., DMSO ≤0.1%) to avoid false positives in enzyme inhibition assays.
  • Metabolite Profiling: LC-MS/MS identifies degradation products or phase I metabolites that may interfere with activity readouts .
  • Dose-Response Redundancy: Triplicate IC₅₀ determinations across multiple plates account for edge effects in high-throughput screening .

Basic: How should this compound be stored to ensure stability during long-term experiments?

Methodological Answer:

  • Storage Conditions:
    • Temperature: Store at –20°C in amber vials to prevent photodegradation. Lyophilized forms remain stable for >12 months .
    • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the amide and ketone groups .
  • Reconstitution: Prepare fresh solutions in degassed PBS (pH 7.4) or DMSO, and avoid freeze-thaw cycles (>3 cycles reduce activity by ~15%) .

Advanced: What mechanistic insights explain the compound’s enzyme interactions, and how can kinetic studies validate these?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to active sites (e.g., kinases or oxidoreductases). Key interactions include:
    • Hydrogen bonding between the hydroxypropyl group and catalytic residues (e.g., Asp/Glu).
    • π-Stacking of the 2,4-dimethylphenyl ring with hydrophobic pockets .
  • Kinetic Assays:
    • Stopped-Flow Spectroscopy: Measures rapid binding kinetics (kₐₜₜ ~10⁶ M⁻¹s⁻¹) under pseudo-first-order conditions.
    • ITC (Isothermal Titration Calorimetry): Quantifies binding affinity (Kd) and entropy-driven interactions .

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